p-Hydroxycinnamonitrile
Description
Historical Context of p-Hydroxycinnamonitrile in Chemical Science
The exploration of nitrile-containing compounds has a rich history. Early methodologies for the synthesis of related hydroxybenzonitriles involved processes like the amination and dehydration of alkyl hydroxybenzoates. For instance, processes were developed for preparing 4-hydroxybenzonitrile (B152051) from the methyl ester of 4-hydroxybenzoic acid in the presence of a catalyst. googleapis.com The synthesis of 3-phenyl-3-oxo-propionitriles, which can exist in tautomeric forms including trans-3-hydroxy cinnamonitrile (B126248), was described in early literature through the reaction of phenacyl bromide with potassium cyanide. dergipark.org.tr These foundational synthetic strategies paved the way for the preparation of more complex derivatives, including this compound. More direct and greener synthetic routes have been developed more recently, such as the transformation of p-hydroxybenzaldehyde using hydroxylamine-O-sulfonic acid in an aqueous acetic acid solution, which provides high yields without the need for extensive purification. acs.org
Contemporary Significance of this compound in Advanced Chemical Research
In modern chemical research, this compound and its derivatives have gained significance primarily due to their versatile chemical functionalities which make them suitable for a range of applications.
In medicinal chemistry , the nitrile group of this compound is recognized as a non-classical bioisostere for carboxylic acids and other functional groups. princeton.eduufrj.brdrughunter.comnih.gov Bioisosteric replacement is a key strategy in drug design to optimize a molecule's pharmacological and physicochemical properties, such as metabolic stability, potency, and selectivity. princeton.eduufrj.brdrughunter.comnih.gov Derivatives of this compound have been investigated for their potential as therapeutic agents. For example, tyrphostin A9, a derivative, acts as a selective inhibitor of the platelet-derived growth factor receptor tyrosine kinase.
In materials science , this compound serves as a valuable monomer for the synthesis of advanced polymers. acs.orglu.seresearchgate.net Its rigid aromatic structure and the polar nitrile group contribute to creating polymers with high glass transition temperatures (Tg) and enhanced solvent resistance. acs.orgresearchgate.net These properties are highly desirable for developing high-performance thermoplastics from sustainable, bio-based sources, as this compound can be derived from lignin-inspired aldehydes like p-hydroxybenzaldehyde. acs.orglu.se The resulting polymethacrylates exhibit excellent thermal stability, making them suitable for applications requiring durable materials. acs.orgresearchgate.net
Overview of Core Academic Research Areas Involving this compound
The unique structure of this compound has positioned it as a focal point in several key areas of academic research.
Organic Synthesis and Methodology: The development of efficient and sustainable methods for synthesizing this compound and its derivatives remains an active area of research. polytechnique.edurroij.comkvmwai.edu.inopenaccessjournals.comiitm.ac.in This includes exploring green catalysts and reaction conditions, such as using hydroxylamine-O-sulfonic acid, to minimize environmental impact. acs.org The compound serves as a building block for more complex molecules in multi-step syntheses.
Biocatalysis: this compound is a substrate of interest in the field of biocatalysis, particularly in studies involving enzymatic hydrolysis. wikipedia.orgcelignis.comspinchem.comresearchgate.net Nitrilase enzymes are investigated for their ability to selectively hydrolyze the nitrile group to a carboxylic acid under mild conditions. nih.gov This enzymatic transformation is a green alternative to harsh chemical hydrolysis methods and is relevant for producing valuable chemical intermediates. spinchem.comnih.govmdpi.com Research in this area focuses on discovering and engineering nitrilases with improved activity and stability for industrial applications. nih.gov
Polymer Chemistry: A significant research focus is the use of this compound derivatives as monomers for creating novel polymers. beilstein-journals.orgwiley.compolymerscience.commdpi.com Researchers are exploring the polymerization of methacrylate (B99206) monomers derived from this compound to produce bio-based plastics with high glass transition temperatures and thermal stability. acs.orgresearchgate.net These studies contribute to the development of sustainable materials to replace fossil-based plastics in various applications. acs.orgresearchgate.net
Interactive Data Table: Properties of this compound Derivatives in Polymer Science
| Monomer Derivative | Polymer Abbreviation | Glass Transition Temperature (Tg) in °C | Decomposition Temperature (Td,95%) in °C |
| 4-hydroxybenzonitrile methacrylate | PBM | 150 | 302 |
| Vanillonitrile methacrylate | PVM | 164 | 303 |
| Syringonitrile methacrylate | PSM | 238 | 319 |
This table showcases the thermal properties of polymers derived from p-hydroxybenzonitrile and its methoxy-substituted analogues, highlighting the impact of the nitrile functionality and aromatic substitution on polymer characteristics. acs.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZROIDXECXAOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289419 | |
| Record name | 3-(4-Hydroxyphenyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82575-52-8 | |
| Record name | 3-(4-Hydroxyphenyl)-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82575-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Hydroxyphenyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for P Hydroxycinnamonitrile and Analogous Structures
Established Synthetic Routes to p-Hydroxycinnamonitrile
Traditional methods for synthesizing this compound often rely on well-documented condensation reactions, providing reliable access to the target compound.
The most common and established method for synthesizing this compound and its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. For this compound, the synthesis typically starts from p-hydroxybenzaldehyde and a nitrile-containing reactant like malononitrile (B47326) or a cyanoacetic acid derivative.
Key features of this protocol include:
Starting Materials : p-hydroxybenzaldehyde is the primary aldehyde component. The nitrile source is typically an active methylene compound such as malononitrile or ethyl cyanoacetate.
Catalysts : The reaction is typically catalyzed by a weak base. Organic bases like piperidine (B6355638), pyridine, and aniline (B41778) are frequently used, often in combination. researchgate.nettandfonline.com
Reaction Conditions : The reaction is often carried out under reflux conditions to drive the condensation and subsequent elimination of water. researchgate.net For instance, a process for the related p-hydroxycinnamic acid involves refluxing p-hydroxybenzaldehyde and malonic acid with a pyridine/aniline catalyst system for one hour. researchgate.net A similar approach can be adapted for nitrile synthesis.
Recent research has focused on optimizing these conventional methods. For example, work on synthesizing nitrile-containing monomers from lignin-derived aldehydes like 4-hydroxybenzaldehyde (B117250) involves a "nitrilation" step, which is essentially a Knoevenagel-type condensation. lu.se The resulting product is then purified and can be used in further polymerization reactions. lu.se
Table 1: Examples of Conventional Synthesis Conditions for Cinnamonitrile (B126248) Derivatives
| Starting Aldehyde | Reagent | Catalyst | Solvent | Conditions | Product | Ref |
|---|---|---|---|---|---|---|
| p-hydroxybenzaldehyde | Malonic acid | Pyridine / Aniline | Cyclohexane | Reflux, 1 hr | p-Hydroxycinnamic acid* | researchgate.net |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Malononitrile | Piperidine | - | - | 3,5-Di-tert-butyl-4-hydroxybenzylidenemalononitrile | tandfonline.com |
| Vanillin | Malononitrile | Piperidine | Ethanol | Reflux | (E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile | - |
*Note: Synthesis of the carboxylic acid analogue, demonstrating the applicability of the Knoevenagel reaction with the same aldehyde precursor.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates most or all of the atoms of the starting materials. uniba.ittcichemicals.com This approach offers significant advantages over traditional linear synthesis, including reduced waste, lower costs, and the rapid generation of molecular diversity. uniba.itacsgcipr.org
While a specific MCR for the direct synthesis of this compound is not prominently documented, MCR methodologies are well-suited for creating analogous and more complex structures built upon the this compound scaffold.
Several classical MCRs are relevant:
Strecker Reaction : As the first reported MCR, the Strecker synthesis produces α-aminonitriles from the reaction of an aldehyde, ammonia (B1221849), and hydrogen cyanide. tcichemicals.comnih.gov By using p-hydroxybenzaldehyde, this reaction could generate scaffolds containing the key structural elements of this compound.
Passerini and Ugi Reactions : These are isocyanide-based MCRs that are powerful tools in medicinal chemistry for creating peptide-like structures. uniba.itorganic-chemistry.org The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide, while the Ugi four-component reaction adds an amine to this mixture. tcichemicals.comorganic-chemistry.org These reactions allow for the incorporation of the p-hydroxyphenyl group from p-hydroxybenzaldehyde into diverse and complex nitrile-containing molecules. organic-chemistry.org
Biginelli and Hantzsch Reactions : These are non-isocyanide-based MCRs used to synthesize important heterocyclic scaffolds like dihydropyrimidinones and dihydropyridines, respectively. uniba.ittcichemicals.com An aldehyde is a key component in both reactions, offering a pathway to integrate the p-hydroxyphenyl moiety into these valuable chemical structures.
The primary advantage of using MCRs is the ability to create large libraries of structurally diverse compounds in a time- and resource-efficient manner, which is particularly valuable in drug discovery. uniba.itacsgcipr.org
Conventional Multistep Synthetic Protocols
Advanced and Emerging Synthetic Approaches to this compound
Modern synthetic chemistry increasingly focuses on the development of catalytic methods to enhance reaction efficiency, selectivity, and environmental sustainability.
Catalysis plays a pivotal role in the synthesis of fine chemicals by offering pathways that operate under milder conditions, reduce waste, and provide access to novel molecular architectures. Catalytic strategies are broadly divided into homogeneous and heterogeneous catalysis, depending on the phase of the catalyst relative to the reactants. wikipedia.orgwikipedia.org
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.orghrmrajgurunagar.ac.in This ensures excellent contact between the catalyst and substrates, often leading to high activity and selectivity under mild conditions. hrmrajgurunagar.ac.in
Examples relevant to this compound synthesis include:
Acid/Base Catalysis : The conventional Knoevenagel condensation using soluble bases like piperidine, pyridine, or triethylamine (B128534) is a classic example of homogeneous catalysis. researchgate.nettandfonline.com Protons can also act as homogeneous catalysts, particularly in aqueous solutions, by accelerating reactions like ester hydrolysis. wikipedia.org
Organometallic Catalysis : Transition metal complexes are powerful homogeneous catalysts for a wide range of organic transformations.
Palladium-Catalyzed Cross-Coupling : A Pd-catalyzed cross-coupling reaction between 2-bromothiazole (B21250) and this compound has been reported to produce (E)-3-(4-hydroxyphenyl)-2-(thiazol-2-yl)acrylonitrile with a 68% yield. vulcanchem.com This demonstrates how a pre-synthesized this compound can be further functionalized using homogeneous catalysis. Similarly, Suzuki-Miyaura couplings using palladium catalysts are used to build complex biphenyl (B1667301) cores in analogues. nih.gov
Nickel Catalysis : Recent advances have shown that nickel complexes can catalyze challenging transformations. For example, a nickel-catalyzed process was developed for the synthesis of phenols from aryl halides using nitrous oxide as the oxygen source, showcasing innovative C-O bond formation under mild conditions. nih.gov Such novel catalytic systems could potentially be adapted for cinnamonitrile synthesis.
Organocatalysis : This branch uses small organic molecules as catalysts. A study demonstrated the use of a proazaphosphatrane, a strong, non-ionic Lewis base, to efficiently catalyze the reaction between aldehydes and trimethylsilylacetonitrile (TMSAN) to form β-hydroxynitriles in high yields. organic-chemistry.org This metal-free approach is environmentally friendly and tolerates a wide variety of functional groups, making it a promising strategy for synthesizing this compound precursors. organic-chemistry.org
Table 2: Examples of Homogeneous Catalysts in the Synthesis of Cinnamonitriles and Analogues
| Catalyst Type | Specific Catalyst | Reaction Type | Reactants | Relevance | Ref |
|---|---|---|---|---|---|
| Organic Base | Piperidine | Knoevenagel Condensation | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, Malononitrile | Direct synthesis of substituted this compound | tandfonline.com |
| Organometallic | Palladium Complex | Cross-Coupling | 2-bromothiazole, this compound | Functionalization of the this compound scaffold | vulcanchem.com |
| Organocatalyst (Lewis Base) | Proazaphosphatrane | Cyanosilylation | Aldehydes, TMSAN | Synthesis of β-hydroxynitrile precursors | organic-chemistry.org |
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. wikipedia.org The primary advantages of this approach are the ease of catalyst separation from the product mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry. wikipedia.orgresearchgate.net
The process at a solid catalyst surface involves a cycle of adsorption of reactants, surface reaction, and desorption of the product. wikipedia.org
While specific examples of heterogeneous catalysis for the direct synthesis of this compound are not widely reported in the provided context, the principles can be readily applied:
Solid Acid/Base Catalysts : Solid acid catalysts (e.g., zeolites, sulfated zirconia) or solid base catalysts (e.g., hydrotalcites, metal oxides like MgO) could replace the soluble bases used in the Knoevenagel condensation. This would simplify the purification process by allowing the catalyst to be removed by simple filtration.
Supported Metal Catalysts : Metal nanoparticles (e.g., palladium, nickel, copper) supported on high-surface-area materials like silica, alumina, or activated carbon are workhorses in heterogeneous catalysis. routledge.comphyschem.cz These could be applied in:
Hydrogenation Reactions : For converting the nitrile or other functional groups if desired.
Cross-Coupling Reactions : Heterogeneous palladium catalysts, such as palladium anchored to a solid support, can be used for Suzuki or Heck reactions to build more complex structures, offering easier recovery and reuse compared to their homogeneous counterparts. organic-chemistry.org
Zeolites and Nanostructured Materials : Materials like zeolites offer shape selectivity due to their defined microporous structures. physchem.czmdpi.com Titanosilicate zeolites (TS-1) are effective heterogeneous catalysts for epoxidation reactions using hydrogen peroxide, demonstrating their utility in selective oxidations. mdpi.com Such materials could be designed to catalyze the condensation step in this compound synthesis. Research into the design of nanostructured materials for catalysis is an active field, focusing on creating stable and highly active sites. physchem.cz
Table 3: Potential Heterogeneous Catalysts for this compound Synthesis
| Catalyst Type | Example Materials | Potential Reaction | Advantages |
|---|---|---|---|
| Solid Base | Hydrotalcites, MgO, Basic Zeolites | Knoevenagel Condensation | Easy separation, reusability, reduced corrosion |
| Solid Acid | Zeolites (e.g., H-ZSM-5), Sulfated Zirconia | Knoevenagel Condensation, Dehydration | High thermal stability, shape selectivity |
| Supported Metal | Pd/C, Ni/Al₂O₃ | Cross-Coupling, Hydrogenation | Catalyst recovery and reuse, high activity |
The development of advanced heterogeneous catalysts represents a key frontier in creating more sustainable and efficient manufacturing processes for fine chemicals like this compound. routledge.com
Homogeneous Catalysis
Biocatalytic Transformations for Hydroxycinnamonitrile Derivatives
Biocatalysis has emerged as a powerful tool in organic synthesis, offering significant advantages in terms of green technology and stereoselective control. core.ac.uk The use of enzymes can circumvent the need for expensive reagents and provides a cost-effective alternative for the pharmaceutical industry. core.ac.uk Nitrile-converting enzymes, in particular, have garnered substantial attention for their ability to hydrolyze nitriles to valuable carboxylic acids and amides under mild conditions. researchgate.netresearchgate.net
The enzymatic transformation of nitriles is primarily carried out by two classes of enzymes: nitrilases and nitrile hydratases. researchgate.net Nitrilases (EC 3.5.5.1) hydrolyze nitriles directly to the corresponding carboxylic acids and ammonia in a single step. openbiotechnologyjournal.com In contrast, nitrile hydratases (NHase; EC 4.2.1.84) catalyze the hydration of nitriles to form amides, which can then be further hydrolyzed to carboxylic acids by amidases. researchgate.netcas.cz
These enzymatic methods provide a valuable alternative to traditional chemical hydrolysis, which often requires harsh conditions such as strong acids or bases and high temperatures, leading to high energy consumption and low selectivity. cas.cz The industrial application of nitrile hydratase for the production of acrylamide (B121943) and nicotinamide (B372718) is a testament to the power of this biocatalytic approach. researchgate.net
Research has shown that various microorganisms, including those from the genera Rhodococcus, Pseudomonas, and Bacillus, produce nitrilases and nitrile hydratases with broad substrate specificity. openbiotechnologyjournal.comacademicjournals.orgnih.gov For instance, an enzyme from Pseudomonas fluorescens has demonstrated both nitrilase and nitrile hydratase activity on hydroxycinnamonitrile as a substrate. researchgate.net The substrate range of these enzymes is extensive, covering aliphatic, aromatic, and heterocyclic nitriles. researchgate.net
A key advantage of biocatalysis is the high degree of stereoselectivity that can be achieved, which is crucial for the synthesis of chiral pharmaceuticals. While nitrile hydratases generally exhibit low stereoselectivity, they can be used in combination with highly stereospecific amidases to produce enantiomerically pure carboxylic acids. researchgate.net In such two-enzyme cascade systems, the amidase often demonstrates higher enantioselectivity. academicjournals.org
There are, however, instances of stereoselective nitrile hydratases. For example, a nitrile hydratase from Pseudomonas putida 5B has been shown to stereoselectively hydrolyze 2-(4-chlorophenyl)-3-methylbutyronitrile to the (S)-amide with an enantiomeric excess (ee) greater than 90%. academicjournals.org Similarly, the nitrilase from Rhodococcus erythropolis SET1 has been used for the hydrolysis of 3-hydroxybutyronitrile, affording (S)-3-hydroxybutyric acid in 42% yield and >99.9% ee. core.ac.uk
The enantioselectivity of these biotransformations is often influenced by the steric properties of the substituents on the substrate molecule. researchgate.net For instance, in the hydrolysis of β-hydroxy-α-methylenepropiononitriles catalyzed by Rhodococcus sp. AJ270, the enantioselectivity was strongly dependent on the steric effect of the β-substituents. researchgate.net
The development of stereoselective biotransformations is a significant area of research, with chemoenzymatic approaches combining the reactivity of organometallic reagents with the selectivity of enzymes. researchgate.net Such methods have been successfully employed to convert a range of nitriles into chiral alcohols. researchgate.net
Below is a table summarizing examples of stereoselective biotransformations of nitriles.
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Pseudomonas putida 5B | 2-(4-chlorophenyl)-3-methylbutyronitrile | (S)-amide | >90% | academicjournals.org |
| Rhodococcus sp. SP361 | 2-(4-iso-butylphenyl)-propionitrile | (R)-amide | 32-35% | academicjournals.org |
| Rhodococcus erythropolis SET1 | 3-hydroxybutyronitrile | (S)-3-hydroxybutyric acid | >99.9% | core.ac.uk |
| Rhodococcus sp. AJ270 | β-aryl-β-hydroxy-α-methylenepropiononitriles | Enantiomerically enriched amides and acids | Varies with substrate | researchgate.net |
Enzyme-Mediated Synthesis (e.g., Nitrilases, Nitrile Hydratases)
Continuous Flow Chemistry Applications in this compound Production
Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering numerous advantages over traditional batch processing. mdpi.comcontractpharma.com This methodology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. curiaglobal.com The benefits include improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. mdpi.comamericanpharmaceuticalreview.com
The application of continuous flow processes can lead to higher quality products with better impurity profiles due to the ability to operate within narrow temperature ranges and monitor the process in real-time. contractpharma.com This technology is particularly well-suited for reactions that are hazardous or difficult to control in batch reactors. contractpharma.com
In the context of producing this compound and its derivatives, continuous flow synthesis can be coupled with various catalytic systems, including biocatalysis. The use of immobilized enzymes in packed-bed reactors within a flow system allows for efficient catalyst recycling and continuous product formation. mdpi.com This approach has been successfully demonstrated for various transformations, including nitro-aldol condensations and reductions. mdpi.com
The integration of flow chemistry with other technologies like photochemistry further expands the synthetic possibilities, enabling the preparation of complex molecules under mild conditions. mdpi.com While specific examples detailing the continuous flow synthesis of this compound are not prevalent in the provided search results, the principles and demonstrated applications for similar compounds suggest its high potential for efficient and scalable production.
Solvent-Free and Aqueous-Phase Reaction Development for this compound
The development of solvent-free and aqueous-phase reactions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. rsc.orgrsc.org
Solvent-Free Synthesis: Mechanochemical methods, such as ball milling, offer a promising alternative to solution-based chemistry by eliminating the need for bulk solvents. rsc.org This approach not only minimizes waste but can also lead to unique reaction pathways that are not accessible in solution. rsc.org Grinding techniques, another form of solvent-free synthesis, have been shown to be effective for various reactions, sometimes proceeding efficiently without the need for a catalyst. orientjchem.org Microwave-assisted solvent-free reactions have also demonstrated significant rate enhancements for certain transformations. cmu.edu
Aqueous-Phase Synthesis: Water is an attractive solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The use of water as a solvent for reactions like the Wittig reaction has been a successful alternative to traditional organic solvents. researchgate.net The development of catalysts that are active and stable in aqueous media is crucial for this approach. For instance, core-cross-linked micelles have been used as nanoreactors for aqueous biphasic hydroformylation. mdpi.com Furthermore, aqueous phase reforming of biomass-derived feedstocks using heterogeneous catalysts is a promising route for producing valuable chemicals and fuels. mdpi.com
For the synthesis of this compound, which has some water solubility, developing aqueous-phase or solvent-free methods could significantly improve the green credentials of its production process.
Principles of Synthetic Efficiency and Selectivity in this compound Preparation
Atom Economy and Step-Economy Considerations
The principles of atom economy and step economy are central to evaluating the efficiency and sustainability of a synthetic route. nih.gov
Atom Economy: Introduced by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. nwnu.edu.cn Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient as they generate minimal waste. jocpr.com Catalytic reactions, particularly those involving transition metals, often exhibit excellent atom economy. nwnu.edu.cn For example, pericyclic reactions like the Diels-Alder reaction are highly atom-economical. nih.gov In contrast, reactions like the Wittig reaction, while powerful, have poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. researchgate.net
In the synthesis of this compound, applying these principles would involve favoring catalytic methods, addition reactions, and designing convergent or one-pot strategies to minimize the number of synthetic and purification steps.
Regioselective and Stereoselective Synthesis of this compound Analogs
The synthesis of analogs of this compound often requires precise control over the spatial arrangement of atoms and the position of functional groups. Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, and stereoselectivity, the preferential formation of one stereoisomer over another, are paramount in designing and creating novel compounds with specific properties. mdpi.commasterorganicchemistry.com Synthetic strategies for related structures, such as cinnamate (B1238496) derivatives and other molecules with conjugated systems, provide a framework for the development of this compound analogs.
Control of Regioselectivity in Analog Synthesis
Regioselectivity is crucial when constructing analogs where functional groups are introduced or modified at specific positions. For example, in the synthesis of heterocyclic analogs, controlling the orientation of ring formation is a key challenge. A novel two-step synthesis developed for isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates illustrates this principle. nih.gov The process begins with the acylation of arylhydrazines with methyl malonyl chloride, followed by a cyclization step using tert-butoxy-bis(dimethylamino)methane. nih.gov This method allows for the regioselective formation of the desired 3-hydroxy regioisomers, distinct from the 5-hydroxy isomers typically produced via other literature protocols. nih.gov Such precise control is vital for creating libraries of analogs for structure-activity relationship studies.
The selective conversion of aldehydes into specific radical species for cascade cyclization reactions also highlights regiocontrol. rsc.org In the synthesis of N-containing polycyclic compounds from 1,7-dienes, aldehydes can be selectively converted into aroyl/primary aliphatic acyl radicals or secondary/tertiary alkyl radicals, leading to the highly regioselective and stereoselective formation of complex molecular skeletons. rsc.org
Control of Stereoselectivity in Analog Synthesis
Stereoselectivity governs the three-dimensional architecture of a molecule. For analogs of this compound, which contains a double bond, controlling the E/Z geometry is a primary consideration. Furthermore, introducing chiral centers into the molecule requires enantioselective or diastereoselective methods.
A highly efficient method for the synthesis of vicinal bromohydrins and alkoxybromides from various olefins, including cinnamates, demonstrates excellent regio- and stereoselectivity. organic-chemistry.org The reaction uses N,N-dibromo-p-toluenesulfonamide (TsNBr2) as a bromine source in the presence of water or an alcohol. The mechanism proceeds through a cyclic bromonium ion intermediate, which undergoes nucleophilic attack via an SN2 pathway, resulting in high anti-stereoselectivity. organic-chemistry.org This method's applicability to cinnamate esters, which are structurally similar to this compound, provides a viable route for producing stereochemically defined analogs.
The table below details the results of this method on various olefins, showcasing the high yields and selectivity achieved. organic-chemistry.org
| Olefin | Nucleophile | Product | Time (min) | Yield (%) |
| Styrene | H₂O | 2-Bromo-1-phenylethanol | 1 | 94 |
| Styrene | MeOH | 1-(2-Bromo-1-methoxyethyl)benzene | 30 | 92 |
| Styrene | EtOH | 1-(2-Bromo-1-ethoxyethyl)benzene | 30 | 90 |
| Methyl Cinnamate | H₂O | Methyl 2-bromo-3-hydroxy-3-phenylpropanoate | 1 | 95 |
| Methyl Cinnamate | MeOH | Methyl 2-bromo-3-methoxy-3-phenylpropanoate | 30 | 92 |
| Cyclohexene | H₂O | 2-Bromocyclohexanol | 1 | 96 |
| Cyclohexene | MeOH | 1-Bromo-2-methoxycyclohexane | 30 | 95 |
Enzymatic reactions are also powerful tools for achieving high stereoselectivity. Biocatalysts, such as oxidoreductases and transferases, can perform reactions with exquisite control over the formation of specific enantiomers or diastereomers. mdpi.com For instance, monooxygenases have been used for the stereoselective epoxidation of terminal alkenes, which can then be opened by nucleophiles to create chiral amino alcohol structures. mdpi.com Such enzymatic strategies could be adapted to produce chiral analogs of this compound.
In the synthesis of parthenolide (B1678480) analogs, an acyl nitroso-ene reaction was used to achieve both regioselective and stereoselective functionalization of the natural product. nih.gov This approach preserved the α-exo-methylene-γ-butyrolactone motif, which is critical for its biological activity, while introducing new functionality at a specific position and with a defined stereochemistry. nih.gov This principle of selectively modifying a key structural motif is directly applicable to the design of this compound analogs where the core structure's electronic and steric properties need to be maintained.
Reaction Mechanisms and Chemical Transformations of P Hydroxycinnamonitrile
Fundamental Reactivity of the p-Hydroxycinnamonitrile Core
The reactivity of this compound is centered around its three key functional moieties. Each of these groups can undergo specific chemical transformations, often independently of the others, allowing for selective modifications of the molecule.
Nitrile Group Reactivity and Transformations (e.g., Hydrolysis, Reductions)
The nitrile group (-C≡N) is a versatile functional group that can be converted into other valuable functionalities, primarily through hydrolysis and reduction reactions. numberanalytics.comlibretexts.org
Hydrolysis:
The hydrolysis of nitriles can be catalyzed by either acid or base. numberanalytics.comchemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the nitrile group is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water. libretexts.org This initially forms an amide intermediate, which is then further hydrolyzed to a carboxylic acid. numberanalytics.comlibretexts.org
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. numberanalytics.comchemistrysteps.com This also proceeds through an amide intermediate to ultimately yield a carboxylate salt. chemistrysteps.com
The reaction conditions, particularly the pH, can be controlled to favor either the amide or the carboxylic acid as the final product.
Reduction:
The nitrile group can be reduced to a primary amine using various reducing agents. studymind.co.ukwikipedia.orglibretexts.org
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. studymind.co.ukwikipedia.orgresearchgate.net This is often an economical route for producing primary amines. wikipedia.org
Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. studymind.co.uklibretexts.orgchemistrysteps.com Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can be used to selectively reduce the nitrile to an aldehyde. wikipedia.orgchemistrysteps.com
Table 1: Summary of Nitrile Group Transformations
| Reaction | Reagents | Product |
|---|---|---|
| Acid Hydrolysis | Dilute Acid (e.g., HCl) | Carboxylic Acid |
| Base Hydrolysis | Dilute Base (e.g., NaOH) | Carboxylate Salt |
| Reduction | H₂/Pd, Pt, or Ni | Primary Amine |
| Reduction | LiAlH₄ | Primary Amine |
| Reduction | DIBAL-H | Aldehyde |
Phenolic Hydroxyl Group Functionalization
The phenolic hydroxyl (-OH) group is an activating group that directs electrophilic substitution to the ortho and para positions of the aromatic ring. nih.gov It can also be functionalized through various reactions. masterorganicchemistry.com
Alkylation and Arylation: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. masterorganicchemistry.com Direct C-H functionalization at the ortho and para positions can also be achieved. nih.govresearchgate.net
Esterification: Phenolic hydroxyl groups can react with acyl halides or anhydrides to form esters.
Reactivity towards Isocyanates: The phenolic hydroxyl group of p-hydroxyphenyl units exhibits high reactivity towards isocyanates, such as 4,4′-diphenylmethane diisocyanate (MDI). mdpi.com Studies have shown that the p-hydroxyphenyl -OH group is more reactive than guaiacyl and syringyl -OH groups due to less steric hindrance. mdpi.com
Olefinic Moiety (C=C Double Bond) Transformations
The carbon-carbon double bond (olefinic moiety) in the cinnamonitrile (B126248) structure is susceptible to addition reactions. masterorganicchemistry.com
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation.
Halogenation: Addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond can occur. masterorganicchemistry.com
Epoxidation: The double bond can be converted to an epoxide using peroxy acids. masterorganicchemistry.com
Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis, yielding aldehydes or carboxylic acids depending on the workup conditions. masterorganicchemistry.com
Mechanistic Pathways of this compound Reactions
The study of reaction mechanisms provides a detailed understanding of how chemical transformations occur, including the sequence of elementary steps and the nature of any intermediates. youtube.comyoutube.com
Kinetic Studies of this compound Reactivity
Kinetic studies are essential for elucidating reaction mechanisms by examining the rates of reactions and how they are influenced by various factors such as reactant concentrations, temperature, and catalysts. mpg.deleeds.ac.uk
For instance, in the hydrolysis of nitriles, kinetic studies can help determine the order of the reaction with respect to the nitrile and the catalyst (acid or base), providing insights into the rate-determining step. rsc.org Similarly, kinetic analysis of the hydrogenation of the olefinic bond can reveal information about the catalyst's activity and the reaction's dependence on hydrogen pressure. researchgate.net
Elucidation of Reaction Intermediates
Identifying reaction intermediates is crucial for confirming a proposed reaction mechanism. youtube.com These are transient species that are formed and consumed during the course of a reaction. youtube.com
In Nitrile Hydrolysis: As mentioned, an amide is a key intermediate in both acid- and base-catalyzed hydrolysis of the nitrile group. numberanalytics.comchemistrysteps.com Under acidic conditions, a protonated nitrile is an initial intermediate, while under basic conditions, a tetrahedral intermediate with a negative charge on the nitrogen is formed. libretexts.org
In Olefinic Bond Reactions: In electrophilic addition reactions to the double bond, a carbocation intermediate is typically formed. The stability of this carbocation influences the regioselectivity of the reaction.
In Phenolic Group Reactions: Reactions involving the phenolic ring often proceed through resonance-stabilized intermediates that delocalize the charge.
Spectroscopic techniques and computational modeling are often employed to detect and characterize these short-lived intermediates. mpg.de
Computational Approaches to Reaction Mechanism Elucidation
The elucidation of complex reaction mechanisms involving this compound can be significantly enhanced through the use of computational chemistry. Techniques such as Density Functional Theory (DFT) have become invaluable tools for investigating the intricacies of chemical reactions at a molecular level. mdpi.comnih.gov These computational approaches allow for the examination of transient structures, such as transition states, and the calculation of reaction energies, providing a detailed picture of the reaction pathway. sumitomo-chem.co.jpsmu.edu
In the context of this compound, DFT calculations can be employed to model various potential reactions. For instance, in studying a reaction, the geometries of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations. mdpi.com The energy differences between these structures allow for the determination of activation energies and reaction enthalpies, which are crucial for understanding the feasibility and kinetics of a reaction. nih.gov
A key aspect of these computational studies is the analysis of the transition state, which represents the energy maximum along the reaction coordinate. By examining the vibrational frequencies of the transition state structure, it is possible to confirm that it is indeed a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu
Furthermore, computational models can predict how the electronic properties of this compound, influenced by its phenolic hydroxyl and nitrile functional groups, affect its reactivity. For example, the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the nitrile group can be quantified and their influence on the reactivity of the aromatic ring and the vinyl group can be modeled. mdpi.com This allows for a theoretical prediction of regioselectivity and stereoselectivity in various reactions.
While specific DFT studies focused exclusively on this compound are not extensively documented in publicly available literature, the well-established principles of computational chemistry provide a robust framework for its investigation. The insights gained from computational studies on analogous phenolic and nitrile-containing compounds can be extrapolated to predict the behavior of this compound in various chemical transformations. mdpi.comluisrdomingo.com
Table 1: Key Parameters in Computational Elucidation of Reaction Mechanisms
| Parameter | Description | Significance |
| Optimized Geometries | The lowest energy arrangement of atoms for reactants, products, intermediates, and transition states. | Provides the fundamental structures for energy calculations. |
| Reaction Energy (ΔE) | The difference in energy between products and reactants. | Determines if a reaction is exothermic (releases energy) or endothermic (requires energy). |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur; the energy difference between the reactants and the transition state. | A key factor in determining the rate of a reaction. |
| Transition State (TS) | A high-energy, transient molecular configuration that exists between reactants and products. | Its structure provides insight into the mechanism of bond breaking and formation. |
| Vibrational Frequencies | The frequencies at which the atoms of a molecule vibrate. | Used to characterize stationary points on the potential energy surface; a transition state has one imaginary frequency. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied molecular orbital and the lowest unoccupied molecular orbital. | Their energies and distributions are crucial for understanding reactivity and predicting the sites of electrophilic and nucleophilic attack. scielo.org.mx |
Chemical Derivatization Pathways and Reactivity Profiles of this compound
The chemical reactivity of this compound is primarily dictated by its two main functional groups: the phenolic hydroxyl group and the α,β-unsaturated nitrile group. These groups allow for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds.
The phenolic hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org It also provides a site for reactions typical of phenols. The nitrile group , being strongly polarized with an electrophilic carbon atom, is susceptible to nucleophilic attack. pressbooks.publibretexts.org
Reactivity of the Phenolic Hydroxyl Group:
The hydroxyl group on the aromatic ring is a versatile site for chemical modification.
Etherification: The phenolic hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. ambeed.com This involves deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.
Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding esters. researchgate.net
Electrophilic Aromatic Substitution: The activating nature of the hydroxyl group facilitates electrophilic substitution reactions such as halogenation, nitration, and sulfonation, primarily at the positions ortho to the hydroxyl group. libretexts.org
Reactivity of the Nitrile Group:
The carbon-nitrogen triple bond of the nitrile group is a key site for various chemical transformations.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. numberanalytics.comsavemyexams.com
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org
Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis leads to the formation of ketones. libretexts.org
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic compounds. numberanalytics.com
Table 2: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |
| Phenolic Hydroxyl | Etherification | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X) | Ether (-OR) |
| Esterification | Acyl chloride (RCOCl) or Anhydride ((RCO)2O) / Base | Ester (-OCOR) | |
| Electrophilic Halogenation | X2 (e.g., Br2, Cl2) in a suitable solvent | Halogenated aromatic ring | |
| Nitrile | Hydrolysis (Acidic) | H3O+, heat | Carboxylic acid (-COOH) |
| Hydrolysis (Basic) | OH-, H2O, heat | Carboxamide (-CONH2) | |
| Reduction | 1. LiAlH4 2. H2O | Primary amine (-CH2NH2) | |
| Grignard Reaction | 1. R-MgBr 2. H3O+ | Ketone (-C(=O)R) |
The interplay of these two functional groups allows for a rich and varied chemistry, making this compound a potentially valuable building block in organic synthesis. The specific reaction conditions can often be tailored to selectively target one functional group over the other, further expanding the synthetic possibilities. sigmaaldrich.comspectroscopyonline.com
Advanced Spectroscopic Characterization Techniques for P Hydroxycinnamonitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in p-Hydroxycinnamonitrile Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like this compound. measurlabs.com It provides detailed information about the type, quantity, and arrangement of atoms within a molecule. measurlabs.com
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy for Structural Confirmation
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the structure of this compound.
¹H NMR Spectroscopy: This technique detects the spin changes of hydrogen nuclei. slideshare.net The ¹H NMR spectrum of this compound displays distinct signals for each chemically unique proton. wikipedia.orgsavemyexams.com The chemical shift of these signals, typically measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), indicates the electronic environment of the protons. libretexts.orgcarlroth.com Protons attached to the aromatic ring and the vinyl group will have characteristic chemical shifts. libretexts.org Furthermore, the integration of the peak areas provides a ratio of the number of protons in each unique environment, and spin-spin splitting patterns reveal information about neighboring protons. savemyexams.com
¹³C NMR Spectroscopy: This method detects the spin changes of ¹³C nuclei. slideshare.net Due to the low natural abundance of ¹³C, these spectra are less sensitive than ¹H NMR spectra. slideshare.net However, they provide crucial information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound will show separate peaks for each unique carbon atom, including those in the phenyl ring, the vinyl group, and the nitrile group. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to -OH) | ~6.9 | ~116 |
| Aromatic CH (ortho to -CH=CHCN) | ~7.5 | ~130 |
| Vinylic CH (alpha to phenyl) | ~7.4 | ~145 |
| Vinylic CH (beta to phenyl) | ~5.9 | ~108 |
| Aromatic C-OH | - | ~160 |
| Aromatic C-CH=CHCN | - | ~125 |
| Nitrile C | - | ~118 |
Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To gain deeper insights into the complex structure of molecules, two-dimensional (2D) NMR techniques are employed. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent vinyl protons and between neighboring aromatic protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.educolumbia.edu The HSQC spectrum is highly useful for assigning the carbon signals based on the known proton assignments. columbia.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. uni-siegen.descm.com These methods are complementary and offer a molecular "fingerprint" that is highly specific to the compound's structure. mt.comresearchgate.net
Identification of Characteristic Functional Group Frequencies in this compound
Both IR and Raman spectroscopy can identify the key functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the molecule's dipole moment. scm.comuni-siegen.de
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, where the scattered photons have a different frequency corresponding to the vibrational modes of the molecule. uni-siegen.de A change in polarizability during the vibration is required for a mode to be Raman active. scm.comedinst.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |
| Phenolic -OH | O-H stretch | 3200-3600 (broad) | IR |
| Aromatic C-H | C-H stretch | 3000-3100 | IR, Raman |
| Nitrile (C≡N) | C≡N stretch | 2220-2260 (sharp) | IR, Raman |
| Alkene (C=C) | C=C stretch | 1600-1680 | IR, Raman |
| Aromatic C=C | C=C stretch | 1450-1600 | IR, Raman |
| Phenolic C-O | C-O stretch | 1200-1300 | IR |
Surface-Enhanced Raman Scattering (SERS) for Enhanced Detection and Analysis
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that significantly enhances the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, such as silver or gold. wikipedia.orgedinst.com The enhancement factor can be as high as 10¹⁰ to 10¹¹, which allows for the detection of even single molecules. wikipedia.org This enhancement arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonances on the metal surface and a chemical enhancement due to charge-transfer interactions between the molecule and the metal. edinst.commdpi.com For this compound, SERS can be employed for ultra-sensitive detection and to obtain detailed structural information, even at very low concentrations. nih.govrsc.org
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence
Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV-Vis light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by one or more absorption bands, with the wavelength of maximum absorbance (λmax) being indicative of the extent of conjugation in the molecule. The presence of the aromatic ring, the vinyl group, and the nitrile group creates an extended conjugated system, which results in absorption in the UV region.
Fluorescence Spectroscopy: Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is a highly sensitive technique that can detect substances at very low concentrations. drawellanalytical.com Molecules with conjugated π-systems and some degree of structural rigidity often exhibit fluorescence. While this compound itself may have some intrinsic fluorescence, its derivatives are often used in the development of fluorescent probes. For instance, hydroxycinnamyl-derived compounds have been incorporated into fluorescent probes for detecting reactive oxygen species. nih.gov The fluorescence properties, including the excitation and emission wavelengths and quantum yield, provide valuable information about the molecule's electronic structure and its interactions with its environment.
Table 3: Electronic Spectroscopy Data for this compound Derivatives
| Technique | Parameter | Typical Value | Notes |
| UV-Vis Spectroscopy | λmax | ~250-350 nm | Dependent on solvent and pH |
| Fluorescence Spectroscopy | Excitation Wavelength (λex) | Varies | Highly dependent on specific derivative structure |
| Emission Wavelength (λem) | Varies | Typically longer than the excitation wavelength |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and identification of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides definitive data on its molecular weight and structural features.
Under hard ionization techniques like Electron Ionization (EI), this compound undergoes reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. The analysis begins with the identification of the molecular ion (M⁺•), which corresponds to the intact molecule having lost one electron. For this compound, with a chemical formula of C₇H₅NO, the molecular ion peak appears at an m/z of 119. nih.govnist.gov In the standard EI spectrum, this peak is also the most intense peak (the base peak), indicating a relatively stable molecular ion, which is characteristic of aromatic compounds. nih.gov
The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for phenols often include the loss of carbon monoxide (CO) and a hydrogen radical. youtube.com In the case of this compound, the loss of a CO molecule (28 Da) from the molecular ion results in a prominent fragment ion at m/z 91. nih.gov Subsequent fragmentation of the m/z 91 ion through the elimination of a molecule of hydrogen cyanide (HCN, 27 Da) leads to the formation of a fragment at m/z 64. nih.gov
Soft ionization techniques, such as Electrospray Ionization (ESI), are also employed to confirm the molecular weight with minimal fragmentation. In negative ion mode ESI-MS, this compound is readily observed as the deprotonated molecule, [M-H]⁻, at an m/z of 118. nih.gov Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, with a notable pathway being the loss of a neutral CO molecule to produce a fragment ion at m/z 90. nih.gov
The detailed analysis of these ions and their relative abundances provides conclusive evidence for the molecular identity and structure of this compound.
Electron Ionization (EI) Mass Spectrometry Data
The following table summarizes the principal ions observed in the EI mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Formula | Significance |
| 119 | [M]⁺• | [C₇H₅NO]⁺• | Molecular Ion, Base Peak |
| 91 | [M - CO]⁺• | [C₆H₅N]⁺• | Loss of Carbon Monoxide |
| 64 | [M - CO - HCN]⁺• | [C₅H₄]⁺• | Loss of Hydrogen Cyanide from m/z 91 |
Table based on data from NIST Mass Spectrometry Data Center. nih.gov
Electrospray Ionization (ESI-MS/MS) Data
The following table details the fragmentation of the deprotonated molecule in negative ion mode.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Fragment |
| 118 ([M-H]⁻) | 90 | CO (28 Da) | [C₆H₄N]⁻ |
Table based on data from PubChem. nih.gov
Theoretical and Computational Chemistry Studies of P Hydroxycinnamonitrile
Quantum Chemical Calculations on p-Hydroxycinnamonitrile
Quantum chemical calculations are fundamental to understanding the behavior of this compound. These calculations, rooted in the principles of quantum mechanics, provide insights into the molecule's electronic properties and reactivity. nih.gov
Molecular Orbital (MO) theory is a cornerstone for describing the electronic structure of conjugated systems like this compound. matanginicollege.ac.in The theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. matanginicollege.ac.inmnstate.edu Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. mnstate.eduossila.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic transitions. libretexts.org A smaller gap generally correlates with higher chemical reactivity. mdpi.com For this compound, the conjugated π-system, which includes the phenyl ring, the vinyl group, and the nitrile group, leads to a delocalization of π-electrons across the molecule, influencing the energies and shapes of the frontier orbitals. libretexts.org Electron-donating groups, like the hydroxyl group, and electron-withdrawing groups, like the nitrile group, further modulate the electronic distribution and the energies of the HOMO and LUMO.
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. ossila.com | Indicates the molecule's potential to act as an electron donor (nucleophile). The hydroxyl group influences its energy. mnstate.edu |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. ossila.com | Indicates the molecule's potential to act as an electron acceptor (electrophile). The nitrile and vinyl groups influence its energy. mnstate.edu |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. libretexts.org | A smaller gap suggests higher reactivity and longer wavelength absorption in its UV-Vis spectrum. libretexts.orgmdpi.com |
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular properties and reactivity of organic compounds like this compound. mdpi.comchemrxiv.org DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. fortunejournals.com
DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, DFT can be used to calculate a variety of molecular descriptors that provide insights into the reactivity of this compound. chemrxiv.orgscirp.org These descriptors are derived from the conceptual framework of DFT and include electronic chemical potential, chemical hardness, and electrophilicity index. chemrxiv.org Functionals like B3LYP are commonly used in these calculations, often in conjunction with basis sets such as 6-31G(d) or 6-31+G(d,p), to achieve reliable results. nih.govchemrxiv.orgresearchgate.netrsc.org
| Calculated Property | Description | Relevance to this compound |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths, bond angles, and planarity information. |
| Vibrational Frequencies | Frequencies of molecular vibrations. | Allows for the prediction and assignment of infrared and Raman spectra. |
| Global Reactivity Descriptors | Parameters like chemical hardness, chemical potential, and electrophilicity index. chemrxiv.org | Quantifies the overall reactivity and helps in predicting how the molecule will interact with other reagents. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
Electronic Structure and Molecular Orbital Theory
Computational Modeling of Reaction Mechanisms Involving this compound
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. smu.edu By mapping the potential energy surface (PES), researchers can identify the most plausible reaction pathways. smu.edu
A key aspect of modeling reaction mechanisms is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. github.io Computational methods are used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate. beilstein-journals.orgnih.gov
For reactions involving this compound, such as additions to the nitrile group or reactions at the phenolic hydroxyl group, computational chemists can model various possible transition state structures. beilstein-journals.org Vibrational frequency analysis is performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io
Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed. smu.edugithub.io An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. github.io This provides a detailed picture of the geometric changes that occur throughout the reaction. smu.edu
Transition State Characterization and Energy Barrier Calculations
Molecular Dynamics Simulations and Conformational Analysis of this compound (e.g., in binding pockets)
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior and conformational flexibility of molecules over time. researchgate.net This is particularly useful for understanding how this compound might behave in different environments, such as in solution or within the binding pocket of a biological macromolecule. researchgate.netnih.gov
When studying the interaction of this compound with a protein, for instance, MD simulations can be initiated from a docked complex. nih.gov The simulation can then reveal the stability of the binding mode, the key intermolecular interactions (like hydrogen bonds and van der Waals forces) that stabilize the complex, and the conformational changes that both the ligand and the protein may undergo upon binding. nih.govmdpi.comchemrxiv.org This information is crucial for understanding the basis of molecular recognition and for the rational design of molecules with specific biological activities. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Features and Binding Interactions
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical characteristics of a series of compounds and their activities. These studies are instrumental in predicting the properties of new molecules and understanding the structural requirements for a specific interaction, typically with a biological target. In the context of this compound, QSAR studies would seek to quantify how its distinct chemical features—such as the phenolic hydroxyl group, the nitrile moiety, and the unsaturated side chain—contribute to its non-covalent binding interactions with various receptors or enzymes.
Despite the utility of QSAR in drug discovery and materials science, a thorough review of publicly available scientific literature reveals a notable absence of specific QSAR studies centered on this compound. While QSAR analyses have been conducted on broader classes of compounds, such as cinnamic acid derivatives or other nitriles, dedicated studies that model the chemical features and binding interactions of this compound are not readily found.
Such a study would typically involve the generation of a dataset of molecules structurally related to this compound, with variations in their functional groups. For each of these molecules, a set of molecular descriptors would be calculated. These descriptors are numerical values that represent different aspects of the molecule's structure and properties.
Hypothetical Descriptors for a QSAR Study of this compound and its Analogs
For a hypothetical QSAR study on a series of compounds including this compound, the following types of descriptors would likely be considered to understand their chemical features and binding interactions:
| Descriptor Type | Examples of Descriptors | Relevance to Binding Interactions |
| Electronic Descriptors | Dipole moment, Partial charges on atoms, HOMO/LUMO energies | These describe the electron distribution and the molecule's ability to engage in electrostatic interactions, such as hydrogen bonds and polar interactions. The hydroxyl and nitrile groups of this compound would be of particular interest. |
| Steric/Topological Descriptors | Molecular weight, Molar refractivity, Connolly surface area, Shape indices | These descriptors relate to the size and shape of the molecule, which are crucial for its fit within a binding pocket. They help to model van der Waals interactions and potential steric clashes. |
| Hydrophobicity Descriptors | LogP (octanol-water partition coefficient) | This value indicates the molecule's affinity for hydrophobic or hydrophilic environments, a key factor in its interaction with the typically hydrophobic pockets of proteins. |
| Quantum Chemical Descriptors | Bond lengths, Bond angles, Dihedral angles | These provide detailed information on the molecule's geometry and conformation, which can influence how it orients itself within a binding site to maximize favorable interactions. |
Without published QSAR studies specifically targeting this compound, it is not possible to present detailed research findings or specific data tables on its chemical features and binding interactions as modeled by this computational approach. The development of such models in the future would be a valuable contribution to understanding the structure-property relationships of this and related compounds.
Green Chemistry Principles in the Synthesis and Transformations of P Hydroxycinnamonitrile
Development of Sustainable Synthetic Routes for p-Hydroxycinnamonitrile
The primary route to synthesizing this compound is through the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. numberanalytics.comwikipedia.org For this compound, this typically involves the condensation of p-hydroxybenzaldehyde with a reactant like cyanoacetic acid or ethyl cyanoacetate. scispace.comresearchgate.netscielo.br The development of sustainable routes for this process centers on replacing hazardous components and redesigning reaction conditions to be more environmentally friendly.
A major source of waste and environmental hazard in chemical processes is the use of volatile organic solvents (VOCs). nih.gov Green chemistry advocates for their replacement with safer, non-hazardous, and renewable alternatives. lu.senumberanalytics.com
Water: As a solvent, water is non-toxic, abundant, and non-flammable. lu.se Knoevenagel condensations can be effectively carried out in aqueous media, often with the aid of a catalyst. rsc.org Performing the synthesis of this compound in water simplifies product isolation, as many organic products have limited water solubility, and can eliminate the need for toxic VOCs, aligning with green chemistry principles. researchgate.netlangholmandcanonbieschools.dumgal.sch.uk
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), such as choline (B1196258) chloride and urea, which form a liquid with a melting point significantly lower than its individual components. organic-chemistry.orgarkat-usa.orgugm.ac.id These solvents are gaining attention as green alternatives due to their low volatility, thermal stability, non-toxicity, and biodegradability. nih.govmdpi.commagtech.com.cn DESs can act as both the solvent and catalyst in chemical reactions. nih.gov For the synthesis of this compound, a DES could enhance reactant solubility and potentially catalyze the Knoevenagel condensation, offering a recyclable and eco-friendly reaction medium. uu.nlmdpi.com The properties of DESs, such as viscosity and polarity, can be tuned by selecting different HBA and HBD components, allowing for optimization of the reaction conditions. scielo.brugm.ac.id
| Solvent Type | Key Green Attributes | Potential Application in this compound Synthesis | References |
|---|---|---|---|
| Water | Non-toxic, non-flammable, abundant, inexpensive. | Acts as a green medium for Knoevenagel condensation, simplifying workup. | lu.sersc.org |
| Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, low volatility, recyclable, tunable properties. | Can serve as both solvent and catalyst, enhancing reaction rates and simplifying processes. | organic-chemistry.orgnih.govmagtech.com.cn |
Catalytic reactions are a cornerstone of green chemistry because they allow for the use of small quantities of a substance to accelerate a reaction, reducing waste from stoichiometric reagents and often enabling milder reaction conditions. ugm.ac.id
Organocatalysis: This field utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metal catalysts. organic-chemistry.orgnih.govmdpi.com For reactions like the Knoevenagel condensation, amines such as piperidine (B6355638) or amino acids like proline and its derivatives are effective organocatalysts. organic-chemistry.orgmdpi.comsigmaaldrich.com These catalysts are advantageous due to their low toxicity, stability, and availability. nih.gov The synthesis of this compound can be efficiently catalyzed by such molecules, often under mild conditions.
Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers high selectivity and efficiency under mild, aqueous conditions. nih.govunipd.itnih.govrsc.org Lipases, for instance, are widely used for hydrolysis and esterification reactions and can operate in non-conventional media like DESs. nih.govmdpi.comscielo.br While direct enzymatic synthesis of the nitrile from the aldehyde is one pathway, enzymes in the lipoxygenase (LOX) pathway can be used to produce precursor aldehydes from natural sources like fatty acids, representing a renewable feedstock approach. mdpi.com Furthermore, nitrilase enzymes can catalyze the hydrolysis of nitriles to carboxylic acids, a potential transformation of this compound to p-hydroxycinnamic acid. researchgate.net
Supported Catalysts: Immobilizing a catalyst on a solid support facilitates its separation from the reaction mixture, allowing for easy recovery and reuse, which is both economically and environmentally beneficial. mdpi.com Supports can include materials like silica, biochar, or magnetic nanoparticles. uu.nlmdpi.comcsic.esrsc.org For instance, metal catalysts like palladium or iron nanoparticles can be supported on these materials and used in various organic transformations. scispace.comuu.nlgoogle.com An organocatalyst could be grafted onto a solid support, such as silica, to create a heterogeneous catalyst for the synthesis of this compound, combining the benefits of organocatalysis with the ease of a supported system. ntnu.no
Implementation of Non-Hazardous and Renewable Solvents (e.g., Water, Deep Eutectic Solvents)
Strategies for Waste Minimization and Enhanced Atom Economy in this compound Processes
A central goal of green chemistry is waste prevention. This is achieved through strategies that maximize the conversion of reactants into the desired product, a concept quantified by atom economy. numberanalytics.comprimescholars.comnumberanalytics.com
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. numberanalytics.comprimescholars.com Addition reactions, for example, have a 100% atom economy as all reactant atoms are incorporated into the product. The Knoevenagel condensation, while not an addition reaction, can be highly atom-economical.
The synthesis of this compound from p-hydroxybenzaldehyde and cyanoacetic acid proceeds via condensation, releasing one molecule of water and one molecule of carbon dioxide (if decarboxylation occurs). wikipedia.org
Reaction: C₇H₆O₂ (p-hydroxybenzaldehyde) + C₃H₃NO₂ (cyanoacetic acid) → C₉H₇NO (this compound) + H₂O + CO₂
| Compound | Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| p-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Reactant |
| Cyanoacetic Acid | C₃H₃NO₂ | 85.06 | Reactant |
| This compound | C₉H₇NO | 145.16 | Desired Product |
| Water | H₂O | 18.02 | Byproduct |
| Carbon Dioxide | CO₂ | 44.01 | Byproduct |
| Atom Economy (%) = [MW of Product / (Sum of MW of Reactants)] x 100 | Calculation | ||
| [145.16 / (122.12 + 85.06)] x 100 = 69.41% | Result |
An atom economy of 69.41% indicates that a significant portion of the reactant mass is converted into byproducts. Strategies to improve this include designing alternative reaction pathways that minimize byproduct formation. Using catalytic rather than stoichiometric reagents is a key strategy for waste minimization, as it avoids the generation of large amounts of spent reagent waste. langholmandcanonbieschools.dumgal.sch.uk Furthermore, choosing catalysts and conditions that prevent side reactions improves both yield and atom economy. numberanalytics.comntnu.no
Energy Efficiency Optimization in this compound Chemical Processes
The chemical industry is a significant consumer of energy, and optimizing energy efficiency is a critical principle of green chemistry. wikipedia.orgenergy.govmdpi.com This involves designing processes that require minimal energy input, for instance, by operating at ambient temperature and pressure. energy.govresearchgate.net
Key strategies for optimizing energy efficiency in the synthesis of this compound include:
Catalysis: As previously mentioned, catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby reducing energy demand. langholmandcanonbieschools.dumgal.sch.uk
Solvent Selection: The energy required for solvent heating, recovery, and purification can be substantial. Using water as a solvent can be energy-intensive if distillation is required, but if the product precipitates and can be filtered, energy savings can be realized. Solvent-free reactions, where possible, represent an ideal scenario for energy efficiency. numberanalytics.comorganic-chemistry.org
Lifecycle Assessment: A full analysis of the energy consumption considers the entire manufacturing process, from raw material extraction to final product purification. energy.govcore.ac.uk For example, synthesizing precursors from renewable feedstocks via biocatalysis might occur at low temperatures but must be weighed against the energy required for fermentation and separation processes. mdpi.commdpi.com
By integrating these green chemistry principles, the synthesis and subsequent transformations of this compound can be shifted towards more sustainable, efficient, and environmentally responsible methods.
Mechanistic Investigations of P Hydroxycinnamonitrile As an Enzyme Inhibitor
Inhibition of Protein Tyrosine Kinases (e.g., PYK2 by Tyrphostin A9/AG17)
Protein tyrosine kinases (PTKs) are a family of enzymes crucial for regulating cellular processes like growth and differentiation through the phosphorylation of tyrosine residues on key signaling proteins. researchgate.net Their aberrant activation is often linked to carcinogenesis, making them a significant target for therapeutic inhibitors. researchgate.netoaepublish.comwikipedia.org While the subject of this article is p-Hydroxycinnamonitrile, the specific example provided for the inhibition of Proline-rich Tyrosine Kinase 2 (PYK2) involves Tyrphostin A9, also known as AG17. nih.gov It is important to clarify that this compound and Tyrphostin A9/AG17 ((3,5-Di-t-butyl-4-hydroxybenzylidene)-malononitrile) are distinct chemical compounds. nih.gov However, they belong to the broader class of hydroxycinnamonitrile or benzylidenemalononitrile (B1330407) derivatives. Related synthetic 4-hydroxycinnamamide (B120813) derivatives have been shown to be potent and specific inhibitors of tyrosine-specific protein kinases. nih.govnih.gov
Tyrphostin A9/AG17 has been identified as a potent, cell-permeable, and reversible inhibitor of PYK2. nih.gov It has been shown to suppress the TNF-induced respiratory burst in neutrophils by inhibiting the tyrosine phosphorylation of PYK2. nih.gov Studies on glioblastoma have demonstrated that Tyrphostin A9 attenuates tumor cell proliferation and migration by inhibiting PYK2 and the subsequent EGFR-ERK signaling pathway. researchgate.net Furthermore, in human platelets, the inhibitor AG17 was found to block aggregation and dense granule secretion, indicating a role for PYK2 in these processes. nih.gov AG17 has also been shown to inhibit G12/13–induced platelet shape change, confirming PYK2's role in regulating the RhoA/p160ROCK pathway. researchgate.net
The inhibitory action of tyrphostins, including Tyrphostin A9/AG17, is rooted in their interaction with the kinase domain of the target enzyme. The general mechanism for many tyrphostin derivatives involves blocking the binding of the enzyme to its substrate. nih.gov Tyrphostin A9 specifically inhibits the phosphorylation of PYK2. nih.govashpublications.org In response to stimuli like lipopolysaccharide (LPS), PYK2 undergoes tyrosine phosphorylation at multiple sites, including the autophosphorylation site (pY580) and the Src binding site (pY402). ashpublications.org Treatment with Tyrphostin A9 has been shown to inhibit this LPS-induced phosphorylation. ashpublications.org
Similarly, in neutrophils activated by Tumor Necrosis Factor (TNF), Tyrphostin A9 completely suppresses the TNF-induced tyrosine phosphorylation of PYK2. nih.gov This inhibition prevents the downstream activation of other signaling molecules. ashpublications.org The interaction of some tyrphostins is stabilized by hydrogen bonds within the tyrosine-binding cleft of their target proteins. semanticscholar.org For instance, the tyrphostin AG-555 was found to inhibit DNA topoisomerase I by interacting directly with the enzyme, thereby blocking its ability to bind to DNA. nih.gov This interaction is analogous to the way tyrphostins block protein tyrosine kinases from binding their substrates. nih.gov
Enzyme inhibitors can function through two primary mechanisms: binding to the active site or an allosteric site. The active site is the specific region where a substrate binds and the chemical reaction occurs. tutorchase.com An allosteric site is a distinct regulatory site on the enzyme; binding at this site induces a conformational change that alters the active site's function. tutorchase.comwikipedia.orgtaylorandfrancis.com Orthosteric inhibitors bind directly to the active site, often competing with the natural substrate. wikipedia.org In contrast, allosteric inhibitors bind elsewhere, causing an indirect change in enzyme activity and often exhibiting non-competitive inhibition. wikipedia.orgnih.gov
Evidence suggests that many tyrphostins, including Tyrphostin A9/AG17, function as active site inhibitors. Tyrphostin A9/AG17 is described as a substrate-competitive inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase and PYK2. This competitive nature implies that it vies with the enzyme's substrate for binding to the active site. mdpi.com Many tyrphostins are designed as ATP-mimics, competing with ATP for its binding pocket within the kinase's active site. scispace.comannualreviews.org However, the landscape of kinase inhibition is nuanced. Some tyrosine kinase inhibitors bind to the active site but specifically to either the active or inactive conformation of the kinase domain. nih.gov These are known as Type I and Type II inhibitors, respectively. nih.gov Such inhibitors can also act as allosteric modulators by influencing the conformation of the entire receptor, thereby affecting ligand binding to the extracellular domain. nih.gov This demonstrates a functional coupling between the intracellular kinase domain and the extracellular receptor domain. nih.gov
The mode of enzyme inhibition can be characterized through kinetic studies, which typically classify inhibitors as competitive, non-competitive, uncompetitive, or mixed-type. sci-hub.se
Competitive inhibitors bind to the free enzyme at the active site, increasing the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax). mdpi.comsci-hub.se
Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site (an allosteric site). They decrease Vmax without changing Km.
Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both Vmax and Km. sci-hub.se
Mixed-type inhibitors can bind to both the enzyme and the enzyme-substrate complex, but with different affinities, affecting both Vmax and Km.
Tyrphostin A9/AG17 is characterized as a substrate-competitive inhibitor. Kinetic analyses of other related tyrphostins have revealed a spectrum of inhibitory mechanisms. For example, some tyrphostins are competitive with the substrate and noncompetitive with ATP, while others are competitive with ATP, or competitive against both. scispace.com Tyrphostin AG1478 shows competitive inhibition with respect to both GTP and the substrate casein when acting on protein kinase CK2. nih.gov This variety in kinetic profiles highlights the chemical diversity within the tyrphostin family and their ability to target kinases through different modes of action. scispace.comannualreviews.orgscbt.com
| Inhibitor (Tyrphostin) | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ | Reference |
|---|---|---|---|---|
| Tyrphostin A9 / AG17 | PDGF Receptor Tyrosine Kinase | Substrate-Competitive | IC₅₀ = 500 nM | |
| Tyrphostin A9 / AG17 | PYK2 | Inhibits TNF-induced phosphorylation | N/A | nih.gov |
| Tyrphostin A23 | Receptor Tyrosine Kinases | Competitive | N/A | scbt.com |
| AG-490 | JAK/STAT pathway kinases | ATP-Competitive | N/A | scbt.com |
| AG1478 | Protein Kinase CK2 | Competitive (with GTP and Casein) | IC₅₀ = 25.9 µM | nih.gov |
| ST 638 | EGF Receptor Kinase | Competitive (with substrate) | Kᵢ = 2.1 µM | nih.gov |
Allosteric vs. Active Site Binding Mechanisms
Hydroxycinnamonitrile as a Substrate for Nitrile-Converting Enzymes (e.g., Nitrilases, Nitrile Hydratases)
Nitrile-converting enzymes, such as nitrilases and nitrile hydratases, are of significant industrial interest because they offer a green alternative to harsh chemical methods for hydrolyzing nitriles into valuable carboxylic acids and amides. researchgate.netresearchgate.netopenbiotechnologyjournal.com These biocatalytic reactions are often characterized by high selectivity (chemo-, regio-, and enantio-) and mild reaction conditions. researchgate.netresearchgate.net this compound, as an aromatic nitrile, can serve as a substrate for these enzymes.
The specificity of nitrile-converting enzymes is diverse. nih.gov Some nitrilases have a broad substrate range, acting on aromatic, aliphatic, and heterocyclic nitriles, while others are highly specific. nih.gov For instance, plant nitrilases are often classified based on their preference for arylacetonitriles or β-cyano-L-alanine. nih.gov Studies on barley leaf nitrilase showed it could hydrolyze p-hydroxybenzonitrile to the corresponding carboxylic acid, indicating a lack of high specificity and an ability to process substrates structurally similar to this compound. researchgate.net
The substrate specificity of nitrilases can be influenced by the enzyme's oligomeric structure and helical twist, which affect the size and shape of the binding pocket. d-nb.info Nitrilases from different microbial sources exhibit varied capabilities. A nitrilase from Pseudomonas fluorescens is active against arylacetonitriles, while nitrilases from Rhodococcus strains show broad substrate ranges that include aromatic nitriles. csir.co.za
Regioselectivity is particularly important when dealing with dinitrile substrates. A regioselective nitrilase will hydrolyze only one of the two cyano groups, a transformation that is difficult to achieve chemically. nih.gov The carbon chain length and the position of substituent groups on the substrate are critical factors influencing regioselectivity. nih.gov For example, the nitrilase from P. fluorescens converted 4-cyanomethylphenylacetonitrile to the mono-acid mono-nitrile, demonstrating regioselectivity. csir.co.za The ability of an enzyme to hydrolyze this compound would depend on these factors, with enzymes active on aromatic and arylacetonitriles being the most likely candidates. nih.govresearchgate.net
| Enzyme Source | Enzyme Type | Substrate(s) Acted Upon (Examples) | Reference |
|---|---|---|---|
| Barley Leaves | Nitrilase | p-Hydroxybenzonitrile, p-Aminobenzonitrile, 3-Cyanopyridine | researchgate.net |
| Pseudomonas fluorescens DSM 7155 | Nitrilase | Arylacetonitriles, Benzaldehyde + Cyanide -> Mandelic Acid | csir.co.za |
| Rhodococcus strains | Nitrile Hydratase | β-hydroxy nitriles, Aromatic nitriles (p-toluonitrile) | csir.co.za |
| Pseudomonas sp. Strain UW4 | Nitrilase | Indole-3-acetonitrile (aromatic) | nih.gov |
| Pseudomonas sp. Strain UW4 | Nitrile Hydratase | Indole-3-acetonitrile (aromatic) | nih.gov |
| Rhodococcus rhodochrous J1 | Nitrile Hydratase | Broad specificity including aromatic nitriles (Benzonitrile, 3-Cyanopyridine) | iupac.org |
The enzymatic hydrolysis of nitriles like this compound proceeds via two main pathways, depending on the enzyme class.
Nitrilase Pathway: Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849) in a single step. nih.govnih.gov R-C≡N + 2 H₂O → R-COOH + NH₃
All enzymes in the nitrilase superfamily possess a catalytic triad (B1167595) of conserved amino acid residues: glutamic acid, lysine, and cysteine. nih.gov The cysteine residue is believed to form the active site where the substrate attaches prior to hydrolysis. nih.gov The reaction is often inhibited by thiol-binding compounds, confirming the critical role of the active site cysteine. nih.gov
Nitrile Hydratase / Amidase Pathway: This is a two-step pathway. First, a nitrile hydratase (EC 4.2.1.84) hydrates the nitrile to form the corresponding amide. researchgate.netiupac.org R-C≡N + H₂O → R-CONH₂
Subsequently, an amidase can hydrolyze the amide to produce the final carboxylic acid and ammonia. csir.co.za R-CONH₂ + H₂O → R-COOH + NH₃
Nitrile hydratases are metalloenzymes, typically containing either a non-heme iron(III) or cobalt(III) ion in their active site. nih.gov The reaction catalyzed by nitrile hydratase is generally very fast and versatile, covering a wide range of nitrile substrates. researchgate.net In some bacterial systems, both enzyme activities are present, allowing for the complete conversion of nitriles to carboxylic acids. researchgate.netnih.gov For example, in Pseudomonas sp. strain UW4, a nitrilase and a nitrile hydratase work together in the biosynthesis of the phytohormone indole-3-acetic acid from indole-3-acetonitrile. nih.gov
Applications of P Hydroxycinnamonitrile in Advanced Synthetic Organic Chemistry
Utilization of p-Hydroxycinnamonitrile as a Key Building Block for Complex Organic Molecule Synthesis
The strategic placement of functional groups in this compound makes it an attractive starting material for the synthesis of more intricate organic molecules. The phenolic hydroxyl group can act as a nucleophile or be readily converted into other functional groups, while the electron-withdrawing nitrile group activates the adjacent double bond for various addition reactions. This dual reactivity is instrumental in its application as a foundational element in multi-step synthetic sequences.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. frontiersin.orgjk-sci.comgla.ac.uk this compound serves as an excellent precursor for the synthesis of various heterocyclic systems, particularly those containing oxygen and nitrogen.
One notable application is in the synthesis of chromene derivatives. Chromenes are a class of oxygen-containing heterocycles that form the core structure of many natural products and pharmacologically active compounds. organic-chemistry.orgresearchgate.net The synthesis of complex chromene structures, such as 1H-benzo[f]chromenes, can be achieved through multi-component reactions involving a phenolic component, an active methylene (B1212753) compound like malononitrile (B47326), and an aromatic aldehyde. frontiersin.orgnih.gov In a similar vein, the phenolic hydroxyl group of this compound can participate in cyclization reactions. For instance, its reaction with appropriate reagents can lead to the formation of a pyran ring, resulting in a chromene scaffold. The inherent reactivity of the nitrile group can be further exploited to introduce additional diversity into the heterocyclic product.
The general strategy for the synthesis of chromene derivatives often involves a condensation reaction, which highlights the utility of precursors with functionalities similar to those in this compound. researchgate.netrsc.org The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is a key method for synthesizing substituted alkenes and is pivotal in the synthesis of precursors for heterocyclic compounds. researchgate.netacgpubs.orgsigmaaldrich.com The synthesis of this compound itself from p-hydroxybenzaldehyde and malononitrile is a classic example of a Knoevenagel condensation, underscoring the accessibility of this important building block. tandfonline.combhu.ac.in
| Precursor Type | Reaction Type | Resulting Heterocycle | Significance |
|---|---|---|---|
| Phenol (B47542) and β-ketoester | Pechmann Condensation | Coumarin | Anticoagulant, fluorescent properties. jk-sci.comwikipedia.orgiiste.org |
| Naphthol, Malononitrile, Aromatic Aldehyde | Microwave-assisted one-pot reaction | Benzo[f]chromene | Anticancer and P-gp inhibitory activity. frontiersin.orgnih.gov |
| Phenol and β-ketoester with P2O5 | Simonis chromone (B188151) cyclization | Chromone | Biologically active scaffolds. wikipedia.org |
Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology, aiming to create collections of structurally diverse small molecules to explore new areas of chemical space. scispace.comnih.govbrandon-russell.com this compound is an ideal scaffold for DOS due to its multiple points of diversification.
The synthesis of a library of 1H-benzo[f]chromene derivatives, for example, demonstrates how a core structure can be systematically modified. frontiersin.orgnih.gov By reacting a naphthol derivative with malononitrile and a wide variety of aromatic aldehydes, a diverse library of compounds was generated, each with unique substitution patterns on the phenyl ring. This approach allows for the rapid generation of numerous analogs from a common set of starting materials. Similarly, the phenolic hydroxyl group of this compound can be alkylated or acylated with a range of reagents, while the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions to introduce further diversity.
This ability to generate a library of related but distinct molecules is crucial for structure-activity relationship (SAR) studies, where the biological activity of compounds is correlated with their chemical structure to identify key features responsible for their effects. The generation of a library of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitriles and their subsequent evaluation against cancer cell lines is a prime example of this strategy in action. nih.gov
Precursor in the Construction of Heterocyclic Systems
This compound as a Reagent or Intermediate in Novel Chemical Transformations
Beyond its role as a building block, this compound can also function as a key reagent or a stable intermediate in various chemical transformations. nih.govmsu.edu An intermediate is a molecular entity that is formed from the reactants and reacts further to give the desired products in a multi-step reaction. youtube.comlibretexts.org
The synthesis of this compound via the Knoevenagel condensation is a testament to its accessibility as an intermediate. tandfonline.combhu.ac.in This reaction, which involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, is a cornerstone of organic synthesis for creating α,β-unsaturated systems. researchgate.netsigmaaldrich.com Once formed, this compound can be isolated and used in subsequent reactions, making it a valuable and storable intermediate.
Future Research Directions and Unresolved Questions in P Hydroxycinnamonitrile Chemistry
Exploration of Undiscovered Reactivity and Transformation Pathways
The unique arrangement of a nitrile, an alkene, and a phenolic hydroxyl group in p-Hydroxycinnamonitrile offers a platform for discovering novel chemical transformations. The interplay and synergistic activation of these functional groups are yet to be fully exploited.
Novel Cyclization Reactions: Future work should focus on developing new intramolecular and intermolecular cyclization reactions. For instance, gold-catalyzed cyclizations of substrates containing alkyne functionalities have proven effective in creating diverse cyclic products, a strategy that could be adapted for this compound derivatives. ntnu.edu Similarly, visible light-induced [3+2] cyclization reactions, which have been used to synthesize 1,2,4-triazolines, could inspire new pathways for creating novel heterocyclic systems from this compound. rsc.org
Domino and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single operation without the need to isolate intermediates, offer an efficient route to molecular complexity. wikipedia.orgub.edunih.gov Designing domino sequences initiated at one of this compound's functional groups could lead to the rapid assembly of intricate molecular architectures. wikipedia.org Such processes are highly atom-economical and reduce waste, aligning with the principles of green chemistry. nih.gov
Photoredox and Electrochemical Transformations: Modern synthetic techniques like photoredox catalysis and electrochemistry can unlock unprecedented reactivity by engaging in single-electron transfer (SET) processes. nih.govnih.gov These methods are adept at generating radical intermediates under mild conditions. nih.govbeilstein-journals.org The electron-rich phenol (B47542) and the conjugated system of this compound make it an ideal candidate for such transformations. Exploring its behavior under photoredox or electrochemical conditions could reveal new reaction pathways that are inaccessible through traditional thermal methods. beilstein-journals.org For example, understanding the formation and reactivity of key intermediates, as has been studied for formaldehyde (B43269) in the methanol-to-hydrocarbon conversion, could provide crucial insights. rsc.org
A significant area for investigation is the controlled polymerization of this compound. While its potential as a monomer is recognized, achieving precise control over polymer characteristics like molecular weight and polydispersity is an ongoing challenge. Furthermore, the Wittig reaction, a fundamental method for alkene synthesis, can be performed in aqueous media and integrated into one-pot cascade processes, suggesting possibilities for environmentally benign syntheses and modifications of this compound. researchgate.net
| Research Area | Key Concepts | Potential Outcomes |
| Novel Cyclizations | Gold catalysis, Photochemistry | Access to new heterocyclic scaffolds |
| Domino Reactions | One-pot synthesis, Atom economy | Efficient synthesis of complex molecules |
| Photoredox/Electrochemistry | Single-electron transfer, Radical intermediates | Discovery of novel, mild reaction pathways |
| Controlled Polymerization | Monomer reactivity, Polymer properties | Development of new functional materials |
| Green Synthesis | Aqueous media, Cascade processes | Environmentally friendly synthetic routes |
Integration of Advanced Automation and Artificial Intelligence in this compound Synthesis and Discovery
The convergence of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize chemical research. Applying these technologies to this compound can accelerate the discovery of new derivatives and optimize synthetic routes.
Automated Synthesis Platforms: High-throughput experimentation (HTE) allows for the rapid screening of a vast array of reaction conditions. This technology can be used to systematically optimize the synthesis of this compound and its analogs by varying catalysts, solvents, and other parameters, thereby quickly identifying the most efficient synthetic protocols.
Artificial Intelligence and Machine Learning: AI can be a powerful tool in predicting chemical reactivity and guiding experimental design. Machine learning models, trained on large datasets of chemical reactions, can predict the outcomes of novel transformations of this compound. This predictive power can help researchers prioritize experiments and avoid unproductive synthetic routes. Furthermore, generative AI models can propose novel derivatives of this compound with specific desired properties, which can then be targeted for synthesis.
The synergy between these two technologies can create a closed-loop system for discovery. AI can propose new molecules and synthetic pathways, automated platforms can execute the syntheses and collect data, and this new data can then be fed back into the AI to refine its predictive models, creating a virtuous cycle of accelerated research.
Deeper Mechanistic Elucidation of this compound's Interactions with Biological Systems
While preliminary studies have indicated that this compound possesses biological activity, a thorough understanding of its mechanism of action at the molecular level is largely missing. Future research must aim to identify its specific biological targets and elucidate the nature of these interactions.
Target Identification and Validation: A crucial first step is to identify the specific proteins or other biomolecules with which this compound interacts to exert its biological effects. Techniques like affinity purification-mass spectrometry, chemical proteomics, and computational target prediction can be employed to uncover these molecular targets.
Biophysical and Structural Studies: Once a target is identified, detailed biophysical studies are necessary to characterize the binding interaction. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinity and thermodynamics. Furthermore, determining the three-dimensional structure of this compound in complex with its biological target through X-ray crystallography or cryo-electron microscopy would offer invaluable atomic-level insights into the binding mode.
Enzyme Kinetics: If the identified target is an enzyme, detailed kinetic studies are essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is critical for understanding how this compound affects the enzyme's function and for guiding the design of more potent and selective inhibitors.
A deeper mechanistic understanding will not only clarify the biological role of this compound but also provide a solid foundation for the rational design of new therapeutic agents or biological probes based on its chemical scaffold.
Development of Novel Derivatization Strategies for Expanded Academic and Research Applications
The chemical versatility of this compound makes it an attractive starting point for the synthesis of a wide range of molecules for academic and industrial research. Developing new and efficient derivatization strategies is key to unlocking its full potential.
Site-Selective Functionalization: A major challenge is the development of methods to selectively modify one of the three functional groups (phenol, alkene, nitrile) while leaving the others intact. Achieving high site-selectivity would enable the controlled and predictable synthesis of diverse derivatives, which is crucial for structure-activity relationship (SAR) studies.
Bioorthogonal Chemistry: The introduction of bioorthogonal functional groups, such as azides or alkynes, onto the this compound scaffold would allow for its use in complex biological environments. These "handles" would enable researchers to track the molecule in living cells or to attach it to other biomolecules for applications in chemical biology.
"Click" Chemistry: Developing derivatives of this compound that can participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), would provide a highly efficient and reliable method for conjugating it to other molecules. This could be used to attach this compound to polymers, surfaces, or fluorescent dyes, thereby creating new materials and research tools.
By expanding the synthetic toolbox for this compound, a broader range of analogs can be created for screening in various applications, from drug discovery to materials science.
| Derivatization Approach | Key Feature | Potential Application |
| Site-Selective Functionalization | Control over which functional group reacts | Systematic structure-activity relationship studies |
| Bioorthogonal Chemistry | Chemically inert in biological systems | Live-cell imaging and target identification |
| "Click" Chemistry | High efficiency and reliability | Conjugation to polymers, biomolecules, and surfaces |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
